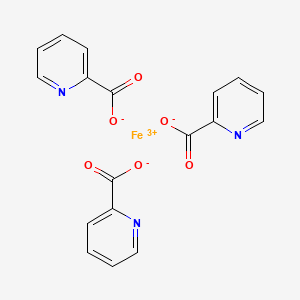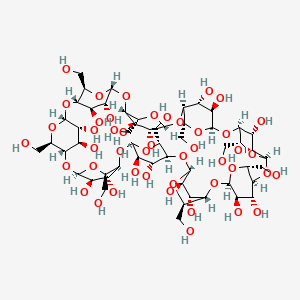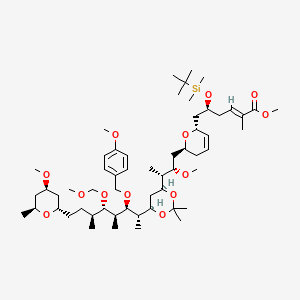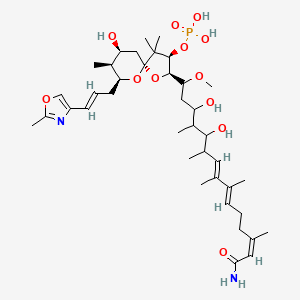
Geometricin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geometricin A is a natural product found in Luffariella geometrica with data available.
Applications De Recherche Scientifique
Abstract
Geometric Algebra is identified as a comprehensive language that simplifies and integrates classical and quantum physics. It highlights the connection between physics teaching and research through the lens of Physics Education Research (PER). This algebra serves as a unified mathematical language for the entirety of physics, potentially facilitating learning and enhancing physical insight. The study also delves into the challenges of introducing research-based reform into the conservative physics curriculum, a task for the PER community (Hestenes, 2003).
Applications of Geometric Algebra in Engineering
Abstract
The book "Geometric Algebra with Applications in Engineering" discusses the young, active field of applying geometric algebra in engineering sciences. Geometric algebra is lauded for its mathematical structure and descriptive power, which are expected to lead to intuitive and robust algorithms. The book covers theoretical foundations, the representation of geometric constraints, and numerical estimation from uncertain data, examining Euclidean, projective, conformal, and conic space representations. It serves as a resource for graduate students, scientists, researchers, and practitioners, offering insights into recent research results and the application of geometric algebra in real tasks (Perwass, 2008).
Geometric Deep Learning: Expanding Beyond Euclidean Data
Abstract
This research emphasizes the significance of geometric data, which is non-Euclidean, in various scientific fields like computational social sciences, communications, brain imaging, genetics, and computer graphics. The study discusses the application of deep neural networks, particularly successful in Euclidean or grid-like structured data, in processing complex geometric data such as social networks. The paper argues for the potential of geometric deep learning, a tool that has shown promise in a wide range of applications, including computer vision, natural-language processing, and audio analysis (Bronstein et al., 2016).
Geometric Algebra for Physicists
Abstract
This publication serves as a comprehensive guide to geometric algebra and its applications in various physics and engineering fields. The initial chapters provide an introduction to the subject, covering techniques for handling rotations in multiple dimensions, connections between rotations, bivectors, and the structure of Lie groups. Later chapters delve into advanced topics like non-Euclidean geometry, quantum entanglement, and gauge theories, with applications in areas such as black holes and cosmic strings. The book is suitable for graduate courses on the physical applications of geometric algebra as well as for researchers in relativity and quantum theory (Doran & Lasenby, 2003).
Propriétés
Formule moléculaire |
C39H63N2O12P |
|---|---|
Poids moléculaire |
782.9 g/mol |
Nom IUPAC |
[(2R,3R,5R,7S,8S,9S)-2-[(7E,9E,13Z)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,13-trienyl]-7-hydroxy-4,4,8-trimethyl-9-[(E)-3-(2-methyl-1,3-oxazol-4-yl)prop-2-enyl]-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C39H63N2O12P/c1-22(17-34(40)44)13-11-14-23(2)24(3)18-25(4)35(45)27(6)30(42)19-33(49-10)36-37(53-54(46,47)48)38(8,9)39(52-36)20-31(43)26(5)32(51-39)16-12-15-29-21-50-28(7)41-29/h12,14-15,17-18,21,25-27,30-33,35-37,42-43,45H,11,13,16,19-20H2,1-10H3,(H2,40,44)(H2,46,47,48)/b15-12+,22-17-,23-14+,24-18+/t25?,26-,27?,30?,31-,32-,33?,35?,36+,37-,39+/m0/s1 |
Clé InChI |
GNMWTNFLWQSTKW-QQQXPYHYSA-N |
SMILES isomérique |
C[C@H]1[C@H](C[C@@]2(C([C@H]([C@H](O2)C(CC(C(C)C(C(C)/C=C(\C)/C(=C/CC/C(=C\C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)C)O |
SMILES canonique |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CCCC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C)O |
Synonymes |
geometricin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




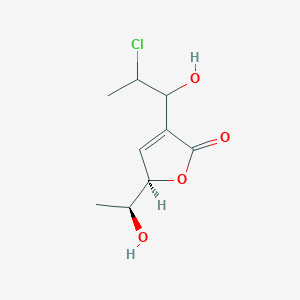
![2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B1251951.png)

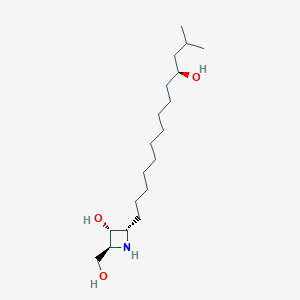
![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)


